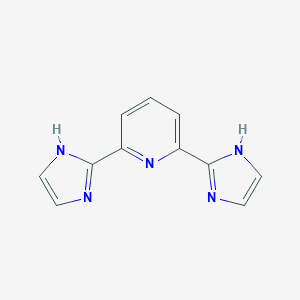

2,6-Bis(1H-2-imidazolyl)pyridine

Description

Significance of Polydentate Nitrogen Heterocyclic Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Ligands that can bind to a metal ion through more than one donor atom are known as polydentate ligands. numberanalytics.comyoutube.comunacademy.com This ability to form multiple bonds, often creating a ring-like structure with the metal ion in a process called chelation, significantly enhances the stability of the resulting complex. youtube.com This phenomenon, known as the chelate effect, is a key reason for the importance of polydentate ligands; the resulting complexes are generally more stable than those formed with monodentate ligands, which bind through only a single donor atom. numberanalytics.com

Nitrogen-donor ligands are a particularly crucial and versatile class of ligands where nitrogen atoms act as the electron-pair donors. alfa-chemistry.com When nitrogen atoms are part of a heterocyclic ring system (cyclic compounds containing atoms of at least two different elements in the ring), they form the basis of polydentate nitrogen heterocyclic ligands. These ligands are fundamental in creating a vast array of coordination compounds with diverse geometries and electronic properties. numberanalytics.comalfa-chemistry.com Their ability to stabilize various metal ions in different oxidation states makes them essential components in fields ranging from catalysis to materials science and bioinorganic chemistry. alfa-chemistry.com

Overview of Imidazole-Pyridine Hybrid Ligand Systems in Contemporary Research

Imidazole-pyridine hybrid molecules represent a significant class of ligands in which both imidazole (B134444) and pyridine (B92270) ring systems are combined into a single molecular scaffold. nih.govresearchgate.net This combination is of great interest because it merges the distinct electronic and steric properties of both heterocycles, leading to ligands with tunable coordination behavior. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, and the pyridine ring, a six-membered heterocycle with one nitrogen atom, are both prevalent in biologically active molecules and effective in coordinating with metal ions. nih.govnih.gov

Contemporary research explores imidazole-pyridine hybrids for a wide range of applications. In medicinal chemistry, these hybrids have been investigated for their potential as anticancer agents. nih.govresearchgate.net In materials science, their ability to form stable complexes with various transition metals is utilized in the development of metal-organic frameworks (MOFs) and novel polymers. Furthermore, these ligand systems are instrumental in the field of catalysis, where their coordination complexes can act as catalysts for various chemical transformations. rsc.org The modular nature of their synthesis allows chemists to modify the ligand structure to fine-tune the properties of the resulting metal complexes for specific applications. nih.gov

Scope and Research Aims Pertaining to 2,6-Bis(1H-2-imidazolyl)pyridine

The specific compound this compound, often abbreviated as H2dimpy, serves as a prototypical tridentate "pincer" ligand, where it coordinates to a metal ion via the nitrogen atoms of the central pyridine and the two flanking imidazole rings. researchgate.netmdpi.com Research on this ligand is primarily focused on the synthesis and characterization of its coordination complexes with various transition metals, particularly those from the first transition series like iron (Fe) and copper (Cu). mdpi.comresearchgate.net

A significant research aim is the investigation of the spin crossover (SCO) phenomenon in its iron(II) complexes. mdpi.combohrium.com Spin crossover is a property where the spin state of the central metal ion can be switched between a low-spin state and a high-spin state by external stimuli like temperature. mdpi.commdpi.com This transition is accompanied by changes in physical properties such as color and magnetic moment, making these materials promising for applications in molecular electronics, sensors, and data storage devices. mdpi.com Studies have shown that iron(II) complexes with this compound and its derivatives consistently exhibit high-temperature spin crossover. researchgate.netmdpi.comnih.gov

Another key research direction is the exploration of the catalytic potential of its metal complexes. For example, a copper(II) complex of this ligand has been synthesized and investigated for its potential use in copper-mediated polymerization catalysis. researchgate.net The research aims to understand how the ligand structure influences the geometry and reactivity of the metal center to facilitate catalytic cycles.

Detailed research findings have shown that this compound forms distorted-octahedral FeN₆ coordination cores with the iron(II) ion. mdpi.com A notable finding is that the change in the metal-donor interatomic distance during the spin transition in these Fe(II) complexes is approximately 0.2 Å. mdpi.com The table below summarizes several iron(II) complexes of this compound (L) that have been synthesized and studied.

| Complex Formula | Key Research Finding |

|---|---|

| [FeL₂]SO₄·0.5H₂O | Exhibits high-temperature spin crossover (¹A₁ ↔ ⁵T₂). mdpi.comnih.gov |

| [FeL₂]Br₂·H₂O | Exhibits high-temperature spin crossover (¹A₁ ↔ ⁵T₂). mdpi.comnih.gov |

| FeL₂₂ | Exhibits high-temperature spin crossover (¹A₁ ↔ ⁵T₂). mdpi.com |

| [FeL₂]B₁₀H₁₀·H₂O | Exhibits high-temperature spin crossover (¹A₁ ↔ ⁵T₂). mdpi.comnih.gov |

| [FeL₂]B₁₂H₁₂·1.5H₂O | Exhibits high-temperature spin crossover (¹A₁ ↔ ⁵T₂). mdpi.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-7H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXXESJEYWZJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NC=CN2)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477716 | |

| Record name | Pyridine, 2,6-di-1H-imidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151674-75-8 | |

| Record name | Pyridine, 2,6-di-1H-imidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Bis 1h 2 Imidazolyl Pyridine and Its Derivatives

Established Synthetic Routes for the Core Ligand

The synthesis of the fundamental 2,6-Bis(1H-2-imidazolyl)pyridine scaffold is primarily achieved through well-established condensation and substitution reactions.

Nucleophilic Aromatic Substitution Approaches

The most prevalent and efficient method for synthesizing the parent this compound ligand involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically utilizes a di-substituted pyridine (B92270), where leaving groups at the 2 and 6 positions are displaced by an imidazole (B134444) nucleophile. The most common starting materials are 2,6-dihalopyridines, such as 2,6-dichloropyridine, 2,6-dibromopyridine, or 2,6-difluoropyridine.

The reaction involves the displacement of the halogen atoms by the nucleophilic nitrogen of the imidazole ring. This process is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Table 1: Typical Reaction Conditions for Nucleophilic Aromatic Substitution

| Parameter | Conditions |

|---|---|

| Substrate | 2,6-Dichloropyridine, 2,6-Dibromopyridine, or 2,6-Difluoropyridine |

| Nucleophile | Imidazole |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | Elevated temperatures, typically 90–110 °C (Reflux) |

| Reaction Time | Several hours (e.g., 6–24 hours) |

Data sourced from

This method is highly effective for producing the core bis-substituted product and is a cornerstone for accessing this class of ligands.

Alternative Synthetic Strategies for this compound Analogues

While direct SNAr is common for the parent ligand, alternative strategies are employed to synthesize analogues with different substitution patterns or related structures.

One notable alternative involves the condensation of pyridine-2,6-dicarbaldehyde with a 1,2-dione and an ammonia (B1221849) source. For instance, the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium (B1175870) acetate (B1210297) yields 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine. This approach builds the imidazole rings directly onto the pyridine scaffold, allowing for substitution on the imidazole rings themselves.

For structurally related compounds, such as those with a methylene (B1212753) linker between the pyridine and imidazole rings, a different synthetic path is taken. The synthesis of bis-(imidazolylmethyl)pyridine derivatives is achieved through the alkylation of 2,6-bis(halomethyl)pyridine with imidazole in the presence of a base. This method produces ligands where the imidazole rings are not directly conjugated to the pyridine ring. Furthermore, more complex analogues like 2,6-bis(benzimidazol-2-yl)pyridines are also synthesized, offering a more sterically demanding and electron-rich alternative to the core ligand.

Strategies for Functionalization and Derivatization

The functionalization of the this compound scaffold is critical for fine-tuning its electronic and steric properties. Derivatization can occur at the pyridine ring or the imidazole moieties.

Synthesis of Substituted this compound Ligands (e.g., 4-methoxypyridine (B45360) derivatives)

Introducing substituents onto the central pyridine ring allows for significant modulation of the ligand's properties. The synthesis of 4-substituted derivatives often requires a multi-step approach.

A representative strategy for introducing a methoxy (B1213986) group involves starting with a precursor that allows for selective functionalization. For example, the synthesis of methoxypyridine-containing analogues can begin with a nucleophilic aromatic substitution on a suitably activated pyridine ring. The preparation can be initiated through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to furnish 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate can then be further elaborated to build the final ligand structure, demonstrating a pathway to installing substituents like a methoxy group at specific positions on the pyridine core. nih.gov

Another powerful method for introducing a variety of substituents at the 4-position of the pyridine ring involves palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This approach typically starts with a 4-halo-2,6-dihalopyridine, allowing for the sequential introduction of the imidazole rings and the desired functional group at the 4-position.

N-Alkylation and Quaternization Reactions on Imidazole Moieties

Modification of the imidazole rings, particularly at the nitrogen atoms, is a common strategy for creating charged ligands or for attaching further functional groups. This is typically achieved through N-alkylation and quaternization reactions.

A direct, two-step approach is often employed. The first step involves the N-alkylation of the NH-imidazole unit of a pre-formed bis(imidazolyl)pyridine. The second step is a quaternization reaction of the remaining N3 nitrogen atom of the imidazole moiety. nih.gov This quaternization is typically achieved by reacting the N-alkylated intermediate with various activated halogenated derivatives, such as α-bromo or iodo-alkyl esters, or ω-bromo-substituted acetophenones. nih.govnih.gov

Table 2: Representative Quaternization Reactions

| Starting Material | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine | 2-iodo-alkyl esters/amides | Quaternary Salt | nih.gov |

| 2,6-bis((1H-benzo[d]imidazol-1-yl)methyl)pyridine | ω-bromo p-Z-substituted-acetophenones | Quaternary Salt | nih.gov |

This process leads to the formation of cationic ligands, which can have significantly different coordination properties and solubility compared to their neutral precursors. The quaternization reaction of the N3-nitrogen atom of the imidazole ring can sometimes be challenging if the ring is electronically deactivated by substituents. nih.gov

Considerations for Green Chemistry and Sustainable Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of this compound and its derivatives, several green chemistry approaches can be considered.

Methodologies that are gaining traction include microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. researchgate.net The use of more environmentally benign solvents, particularly water, is another key aspect. One-pot, multi-component reactions (MCRs) are also highly desirable as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. sioc-journal.cn For instance, the Groebke-Blackburn-Bienaymé reaction (GBBR) is a greener alternative for synthesizing related imidazo[1,2-a]pyridines and can be performed using catalytic amounts of inexpensive and readily available catalysts like ammonium chloride. researchgate.net

Furthermore, the use of pressurized reaction systems, such as a "Q-tube reactor," can offer benefits in terms of reaction time and yield compared to conventional heating methods, aligning with green chemistry principles. tandfonline.com The development of biocatalytic routes, while not yet established for this specific compound, represents a future frontier for the sustainable synthesis of its precursors and analogues.

Coordination Chemistry of 2,6 Bis 1h 2 Imidazolyl Pyridine Complexes

Elucidation of Coordination Modes and Geometries

The coordination behavior of 2,6-Bis(1H-2-imidazolyl)pyridine is dominated by its ability to act as a tridentate ligand, binding to metal centers through the nitrogen atoms of the pyridine (B92270) and both imidazole (B134444) rings. This coordination mode gives rise to specific and often distorted geometries, which are crucial in determining the physical and chemical properties of the resulting complexes.

Tridentate-Cyclic (Pincer) Coordination to Metal Centers

The most prevalent coordination mode for this compound is a tridentate-cyclic fashion, often referred to as "pincer" coordination. In this arrangement, the ligand wraps around the metal ion, with the nitrogen atom of the pyridine ring and the two nitrogen atoms from the imidazole rings binding to the metal center. researchgate.netmdpi.com This mode of coordination is consistently observed in complexes with various transition metals, including iron(II). researchgate.netmdpi.com The formation of two five-membered chelate rings in this pincer configuration imparts significant thermodynamic stability to the resulting metal complexes.

Analysis of Distorted Octahedral and Square-Pyramidal Coordination Environments

When two molecules of this compound coordinate to a single metal ion, a distorted octahedral geometry is typically formed. mdpi.com This is the case in many iron(II) complexes, where the two tridentate ligands occupy all six coordination sites. mdpi.com The distortion from a perfect octahedron arises from the geometric constraints of the pincer ligand.

In some instances, particularly with different metal ions or in the presence of other ligands, a distorted square-pyramidal geometry can be observed. For example, a manganese(II) complex, [Mn(bip)Cl₂], exhibits a five-coordinate, distorted square-pyramidal geometry. nih.gov In this structure, the three nitrogen atoms of the bip ligand and one chloride ion form the base of the pyramid, while the second chloride ion occupies the apical position. nih.gov

Influence of Ligand Conformation on Coordination Geometry

The conformation of the this compound ligand itself can significantly influence the resulting coordination geometry. The rotational freedom around the bonds connecting the imidazole rings to the pyridine core allows for different spatial arrangements of the donor nitrogen atoms. This flexibility can lead to the formation of different isomers and coordination polymers. For instance, the conformation of the related ligand 2,6-bis(imidazol-1-yl)pyridine has been shown to affect the self-assembly of one-dimensional coordination chains, leading to spontaneous resolution and supramolecular isomerism. nih.gov The planarity of the ligand system is also a key factor; derivatives of 2,6-bis(1H-pyrazol-3-yl)pyridine with nearly coplanar pyrazolyl and pyridine rings tend to favor planar coordination with metal ions.

Metal Complexation with Diverse Transition Metals

The versatile chelating nature of this compound allows it to form stable complexes with a variety of transition metals. The electronic and structural properties of these complexes are highly dependent on the identity of the metal ion.

Iron(II) Complexes: Spin Crossover Phenomena and Electronic Structure Modulation

Iron(II) complexes of this compound are particularly noteworthy for their exhibition of spin crossover (SCO) behavior. researchgate.netmdpi.com This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli such as temperature. mdpi.com

High-Temperature Spin Crossover (¹A₁ ↔ ⁵T₂)

Numerous iron(II) complexes with this compound and its derivatives display a high-temperature spin crossover from the diamagnetic low-spin ¹A₁ state to the paramagnetic high-spin ⁵T₂ state. researchgate.netmdpi.com This transition is a characteristic feature of these compounds and has been extensively studied using techniques such as magnetic susceptibility measurements and Mössbauer spectroscopy. mdpi.combohrium.comdocumentsdelivered.com The transition temperatures for this spin crossover are often observed to be above room temperature. mdpi.com

The spin crossover phenomenon in these iron(II) complexes is sensitive to the nature of the counter-anions and the presence of solvent molecules in the crystal lattice. mdpi.com These factors can influence the packing of the complex molecules and the strength of the ligand field, thereby modulating the spin transition temperature.

Table 1: Spin Crossover Properties of Selected Iron(II) Complexes with this compound (L)

| Complex | Spin Crossover Behavior | Reference |

| [FeL₂]SO₄·0.5H₂O | High-temperature ¹A₁ ↔ ⁵T₂ | mdpi.com |

| [FeL₂]Br₂·H₂O | High-temperature ¹A₁ ↔ ⁵T₂ | mdpi.com |

| FeL₂₂ | High-temperature ¹A₁ ↔ ⁵T₂ | mdpi.com |

| [FeL₂]B₁₀H₁₀·H₂O | High-temperature ¹A₁ ↔ ⁵T₂ | mdpi.com |

| [FeL₂]B₁₂H₁₂·1.5H₂O | High-temperature ¹A₁ ↔ ⁵T₂ | mdpi.com |

Impact of Outer-Sphere Anions on Spin Crossover Characteristics

The nature of the counter-anion in the outer coordination sphere of iron(II) complexes of this compound (bip) and its derivatives plays a crucial role in modulating their spin crossover (SCO) behavior. These anions influence the crystal packing, intermolecular interactions, and consequently, the spin transition temperature (T1/2) and the cooperativity of the system.

The influence of the anion is evident in the complex Fe(bip)22, which exhibits a relatively abrupt spin transition. In contrast, when the perchlorate (B79767) anion is replaced by the tetrafluoroborate (B81430) anion (BF4-), the resulting complex, Fe(bip)22, displays a more gradual spin transition at a lower temperature. This difference is attributed to the varying abilities of the anions to participate in hydrogen bonding with the N-H groups of the imidazole rings of the bip ligand. These interactions propagate through the crystal lattice, affecting the cooperativity of the spin transition.

The size and shape of the anion also have a significant impact. For instance, the complex with the larger trifluoromethanesulfonate (B1224126) anion (CF3SO3-), Fe(bip)22, shows a spin transition that is incomplete, with a significant fraction of the high-spin state remaining even at low temperatures. This is likely due to the bulky nature of the anion disrupting the efficient packing required for a complete spin transition.

The role of anion-ligand interactions is further highlighted by the varying SCO properties observed in a series of complexes with the formula [Fe(L)2]X2, where L is a derivative of bip and X is the anion. The ability of the anion to form hydrogen bonds with the ligand framework can stabilize either the low-spin (LS) or high-spin (HS) state, thereby tuning the transition temperature.

Table 1: Influence of Anions on Spin Crossover Temperatures

| Complex | Anion | T1/2 (K) | Transition Type |

|---|---|---|---|

| Fe(bip)22 | ClO4- | ~180 | Abrupt |

| Fe(bip)22 | BF4- | ~160 | Gradual |

| Fe(bip)22 | CF3SO3- | - | Incomplete |

Effects of Ligand Substituents on Spin Transition Temperatures and Hysteresis

Modification of the this compound ligand framework through the introduction of substituents provides a powerful strategy to fine-tune the spin crossover properties of the resulting iron(II) complexes. These substituents can exert both electronic and steric effects, which in turn influence the ligand field strength, the stability of the low-spin and high-spin states, and the cooperativity of the spin transition, often leading to changes in the transition temperature (T1/2) and the appearance of hysteresis.

A key example is the comparison between the parent complex, [Fe(bip)2]2+, and its substituted analogue, [Fe(LMe)2]2+, where LMe is 2,6-bis(N-methyl-2-imidazolyl)pyridine. The methylation of the imidazole nitrogen atoms prevents the formation of N-H···anion hydrogen bonds, which are prominent in the parent complex. This modification significantly impacts the cooperativity of the spin transition. While the parent complex with perchlorate anions exhibits an abrupt transition, the methylated analogue shows a much more gradual transition.

Furthermore, introducing bulky substituents on the pyridine ring of the bip ligand can sterically hinder the coordination of the ligand to the metal center. This can destabilize the low-spin state, where the metal-ligand bond lengths are shorter, and favor the high-spin state, leading to a decrease in the spin transition temperature.

The electronic nature of the substituents also plays a critical role. Electron-donating groups on the ligand can increase the electron density at the coordinating nitrogen atoms, strengthening the ligand field and stabilizing the low-spin state. This typically results in an increase in the spin transition temperature. Conversely, electron-withdrawing groups can weaken the ligand field, destabilizing the low-spin state and lowering the transition temperature.

The presence of hysteresis, a key feature for potential applications in memory devices, is also sensitive to ligand substitution. The cooperativity of the spin transition, which is essential for wide hysteresis loops, is strongly influenced by intermolecular interactions. Substituents that promote strong and well-defined intermolecular interactions, such as hydrogen bonding or π-π stacking, are more likely to lead to hysteretic behavior.

Thermochromic Behavior in Spin Crossover Systems

The spin crossover phenomenon in iron(II) complexes of this compound and its derivatives is often accompanied by a distinct thermochromism, a change in color with temperature. This color change is a direct consequence of the change in the electronic configuration of the iron(II) center as it transitions between the low-spin (LS) and high-spin (HS) states.

In the low-spin state, the iron(II) ion has a d6 electronic configuration with all electrons paired in the t2g orbitals (t2g6eg0). These complexes are typically deeply colored, often appearing dark red or violet. This intense color arises from metal-to-ligand charge transfer (MLCT) bands in the visible region of the electromagnetic spectrum.

Upon heating, the complex undergoes a spin transition to the high-spin state. In this state, the iron(II) ion has an electronic configuration of t2g4eg2, with four unpaired electrons. The electronic transitions in the HS state are fundamentally different from those in the LS state. The intense MLCT bands characteristic of the LS state are significantly diminished or shifted, and the complex becomes much lighter in color, often appearing pale yellow or nearly colorless.

This thermochromic behavior is a visual and readily observable manifestation of the spin crossover event. For example, crystals of Fe(bip)22 are dark violet at low temperatures (LS state) and become pale yellow upon warming to room temperature (HS state). Similarly, the methylated analogue, Fe(LMe)22, exhibits a color change from dark red (LS) to pale orange-yellow (HS) as the temperature is increased.

Ruthenium(II) Complexes: Exploration of Photophysical and Electrochemical Properties

Ruthenium(II) complexes incorporating the this compound (bip) ligand have been the subject of significant research due to their interesting photophysical and electrochemical properties. These properties are largely dictated by the interplay between the metal center and the ligand framework, making them promising candidates for applications in areas such as light-emitting devices, sensors, and photoredox catalysis.

The parent complex, [Ru(bip)2]2+, and its derivatives exhibit rich electrochemical behavior. Cyclic voltammetry studies typically reveal a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. The potential of this oxidation is sensitive to the nature of the substituents on the bip ligand. Electron-donating groups tend to lower the oxidation potential, making the complex easier to oxidize, while electron-withdrawing groups have the opposite effect.

The photophysical properties of these ruthenium(II) complexes are characterized by their absorption and emission spectra. They generally display intense absorption bands in the ultraviolet region, attributed to ligand-centered π-π* transitions, and a broader, less intense metal-to-ligand charge transfer (MLCT) band in the visible region. Upon excitation into these absorption bands, many of these complexes exhibit luminescence at room temperature, typically in the orange-to-red region of the spectrum.

The quantum yields and lifetimes of this emission are highly dependent on the molecular structure and the surrounding environment. For instance, the presence of N-H protons on the imidazole rings of the bip ligand can lead to quenching of the excited state through proton transfer processes, resulting in lower emission quantum yields compared to their N-methylated analogues.

The design of heteroleptic complexes, where one bip ligand is combined with other ligands such as 2,2'-bipyridine, allows for the fine-tuning of the photophysical and electrochemical properties. These modifications can alter the energy levels of the frontier orbitals, thereby influencing the absorption and emission wavelengths, as well as the redox potentials of the complex.

Table 2: Selected Photophysical and Electrochemical Data for Ruthenium(II) Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | E1/2 (RuII/III) (V vs. Ag/AgCl) |

|---|---|---|---|

| [Ru(bip)2]2+ | ~450 | ~620 | +1.10 |

| [Ru(LMe)2]2+ | ~460 | ~630 | +1.05 |

Copper(II) Complexes: Magnetic Characterization and Reactivity Investigations

Copper(II) complexes of this compound (bip) have been investigated for their interesting magnetic properties and their potential reactivity, particularly in the context of modeling the active sites of copper-containing enzymes. The coordination of the bip ligand to copper(II) can result in a variety of geometries, including square planar, square pyramidal, and distorted octahedral, which in turn influence the magnetic behavior of the complexes.

In mononuclear copper(II) complexes with the bip ligand, the copper(II) center (d9 configuration) possesses one unpaired electron, leading to paramagnetic behavior. The magnetic susceptibility measurements of these complexes are consistent with an S = 1/2 spin state. The specific g-values obtained from electron paramagnetic resonance (EPR) spectroscopy can provide detailed information about the geometry of the copper(II) center and the nature of the metal-ligand bonding.

Binuclear copper(II) complexes of bip and its derivatives have also been synthesized, where two copper(II) centers are bridged by either the bip ligand itself or by other bridging ligands. In these systems, magnetic exchange interactions can occur between the two copper(II) centers. Depending on the nature of the bridging pathway and the geometry of the complex, these interactions can be either ferromagnetic (leading to a parallel alignment of the spins) or antiferromagnetic (leading to an antiparallel alignment of the spins).

The reactivity of copper(II)-bip complexes has also been explored. For example, these complexes have been studied as potential catalysts for oxidation reactions. The open coordination sites on the copper(II) center can allow for the binding of substrates, and the redox activity of the copper center can facilitate electron transfer processes.

Furthermore, the ability of the N-H protons on the imidazole rings of the bip ligand to engage in hydrogen bonding can play a role in the reactivity of these complexes. These hydrogen bonds can influence the substrate binding and the stability of reaction intermediates.

Manganese(II) Complexes: Structural Elucidation and Supramolecular Interactions

The coordination of this compound (bip) to manganese(II) ions leads to the formation of a variety of interesting coordination compounds, with their structures being heavily influenced by the stoichiometry, the counter-anion, and the solvent used during crystallization. X-ray crystallography has been a key technique for the structural elucidation of these complexes, revealing details about their coordination geometries and the nature of the supramolecular interactions that govern their crystal packing.

In a typical mononuclear complex, the manganese(II) ion is coordinated by two bip ligands, forming a [Mn(bip)2]2+ cation. The manganese(II) center in these complexes often adopts a distorted octahedral coordination geometry, with the four nitrogen atoms from the pyridine and two imidazole rings of one ligand and two nitrogen atoms from the second ligand defining the coordination sphere. The remaining coordination sites can be occupied by solvent molecules or counter-anions.

A prominent feature of the crystal structures of manganese(II)-bip complexes is the extensive network of hydrogen bonds. The N-H protons of the imidazole rings of the bip ligand act as hydrogen bond donors, while the counter-anions (such as perchlorate or nitrate) and solvent molecules can act as hydrogen bond acceptors. These hydrogen bonds play a crucial role in assembling the individual complex units into higher-dimensional supramolecular architectures, such as chains, sheets, or three-dimensional networks.

Zinc(II) Complexes: Formation of Coordination Polymers and Topological Diversity

Zinc(II) complexes of this compound (bip) have garnered significant attention due to their ability to form a wide array of coordination polymers with diverse topologies. The d10 electronic configuration of the zinc(II) ion makes it diamagnetic and redox-inactive, which allows for a focus on the structural aspects of the resulting materials. The flexibility of the coordination geometry of zinc(II), which can range from tetrahedral to octahedral, combined with the versatile bridging capabilities of the bip ligand and various counter-anions, leads to a rich structural chemistry.

The bip ligand can act as a tridentate chelating ligand to a single zinc(II) center, but it can also bridge between two or more metal centers, leading to the formation of extended coordination networks. The specific connectivity and dimensionality of these networks are highly dependent on the reaction conditions, such as the metal-to-ligand ratio, the choice of solvent, and the nature of the counter-anion.

For example, in the presence of simple anions like perchlorate, discrete mononuclear or binuclear complexes are often formed. However, when dicarboxylate ligands are introduced as co-ligands, they can act as pillars, linking the zinc-bip units into two-dimensional (2D) or three-dimensional (3D) frameworks. The length and flexibility of the dicarboxylate linker play a crucial role in determining the topology of the resulting coordination polymer.

The topological diversity of these zinc(II)-bip coordination polymers is remarkable. Different network topologies, such as sql (square lattice), hcb (honeycomb), and pcu (primitive cubic), have been observed. The analysis of these topologies provides insights into the principles of crystal engineering and the design of functional materials with specific pore sizes and shapes.

Coordination with Other Metal Centers (e.g., Gold)

While the coordination chemistry of this compound (H2dimpy) is extensively studied with first-row transition metals, its interaction with other metal centers like gold is an area of growing interest. Gold complexes, particularly Au(I) and Au(III), are known for their catalytic activities. In the context of related pyridine-based ligands, the coordination geometry plays a crucial role in the catalytic efficacy of gold complexes. For instance, trans-coordinating pyridine-type ligands can lead to catalytically active species. DFT calculations on bis(pyridine)gold(III) complexes have shown a preference for trans coordination, which is generally more stable than the cis geometries. acs.org The synthesis of asymmetrically substituted trans-bis(pyridine)Au(III) complexes has been explored to evaluate the impact of electronic and steric variations on catalytic activity. acs.org

In one study, a dimeric gold(III) complex with two N–Au–N bridges was found to be the most stable structure, likely due to favorable π-stacking interactions between phenanthrene (B1679779) units. acs.org The catalytic activity of bis(pyridine)Au(I) complexes is also influenced by the geometric strain of the N–Au–N bond. acs.org Although direct studies on H2dimpy with gold are limited, the principles derived from similar pyridine-based ligands suggest that H2dimpy could form stable and potentially catalytically active gold complexes. The ability of the imidazole N-H groups to engage in hydrogen bonding could further influence the structure and reactivity of such complexes.

Redox Chemistry and Proton-Coupled Electron Transfer (PCET) Mechanisms

The redox behavior of metal complexes containing this compound and its derivatives is intricately linked to the protonation state of the imidazole rings. This feature makes them excellent platforms for studying proton-coupled electron transfer (PCET) processes.

Tuning Redox Properties through Ligand Deprotonation

A key characteristic of H2dimpy complexes is the significant shift in the metal's redox potential upon deprotonation of the imidazole N-H groups. The addition of a base can readily deprotonate the coordinated imidazole moieties, leading to a substantial decrease in the M(III)/M(II) redox potential. For example, in complexes of the related bidentate ligand 2-(1H-imidazol-2-yl)pyridine, this drop is approximately 900 mV. researchgate.net This change is even more pronounced in the tridentate H2dimpy system, suggesting that the effect is largely coulombic in nature. researchgate.net By controlling the protonation state of the ligand, the redox properties of the metal center can be finely tuned, which has implications for the design of catalysts and molecular switches.

Electrochemical Behavior and Detailed PCET Pathway Analysis

The electrochemical behavior of H2dimpy complexes often reveals irreversible processes due to the involvement of proton transfer coupled with electron transfer. rsc.org The mechanism of PCET in these systems can be complex, potentially occurring through stepwise or concerted pathways. In a related ruthenium(II) complex containing a 2-(2'-pyridyl)imidazole ligand, photoinduced PCET was studied. rsc.org Excitation with visible light promotes the complex to a long-lived metal-to-ligand charge transfer (³MLCT) state, making it a potent electron-proton donor. nih.gov

The formal bond dissociation free energy (BDFE) of the imidazole N-H bond in such a ruthenium complex was found to decrease dramatically from (91 ± 1) kcal mol⁻¹ in the ground state to (43 ± 5) kcal mol⁻¹ in the ³MLCT excited state. rsc.org This significant change in acidity and reducing power upon photoexcitation highlights the potential for these complexes in light-driven PCET reactions. rsc.org Mechanistic studies have shown that the formal hydrogen atom transfer can proceed through a sequence of electron transfer followed by proton transfer, with the specific pathway depending on the reaction conditions and the nature of the acceptor. rsc.org For instance, in a study involving a Photosystem II-inspired complex, the oxidation of a phenol (B47542) by Ru(III) occurred via a stepwise electron transfer-proton transfer (ET-PT) mechanism. nih.gov

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The H2dimpy ligand is a versatile building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs) due to its coordinating abilities and the presence of hydrogen bond donors.

Role of this compound in Supramolecular Construction

The tridentate N,N,N-coordination of H2dimpy to a metal center, combined with the outward-pointing imidazole N-H groups, provides a robust platform for building extended structures. These N-H groups are readily available for forming hydrogen bonds with counter-anions or solvent molecules, leading to the formation of one-, two-, or three-dimensional supramolecular networks. rsc.org The choice of metal ion and counter-anion can significantly influence the resulting architecture. For example, a copper(II) complex with H2dimpy formed a dimeric structure in the solid state. researchgate.net The versatility of H2dimpy and its derivatives makes them valuable components in the design of functional supramolecular materials and MOFs. nanochemazone.com

Design Principles for Coordination Polymers and MOFs with Tunable Properties

The rational design of coordination polymers and metal-organic frameworks (MOFs) incorporating the this compound (L) ligand is a key focus in the development of functional materials. The inherent structural features of L, particularly its tridentate NNN coordination site, provide a versatile platform for the construction of diverse architectures with tunable properties. The final characteristics of the resulting materials are not solely dependent on the primary ligand itself, but are significantly influenced by a range of factors including the choice of metal ion, the nature of counter-anions, and the incorporation of ancillary ligands.

A primary design strategy involves the careful selection of the metal cation, as its coordination preferences (geometry, lability) and intrinsic electronic properties directly dictate the structural and functional outcomes of the resulting complex. For instance, the combination of L with different metal ions can lead to materials with distinct magnetic and optical behaviors.

Another critical design parameter is the choice of counter-anions. In the formation of cationic coordination complexes of L, the anions present in the reaction medium can play a crucial role in directing the solid-state packing and influencing the material's properties through non-covalent interactions, such as hydrogen bonding. This is particularly evident in the tuning of magnetic properties like spin crossover (SCO).

Influence of Metal Ions and Counter-Anions on Magnetic Properties

The interplay between the metal ion and the counter-anion is a well-established principle for tuning the magnetic properties of coordination complexes. Research on iron(II) complexes with this compound has demonstrated the feasibility of achieving high-temperature spin crossover (SCO), a phenomenon where the spin state of the central metal ion transitions between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature. mdpi.com The specific characteristics of this transition are highly dependent on the nature of the counter-anion present in the crystal lattice.

A series of iron(II) complexes with the general formula [FeL₂]A·nH₂O, where A is the counter-anion, have been synthesized and their magnetic properties investigated. mdpi.com The results indicate that while all the studied complexes exhibit SCO, the completeness and transition temperature of the crossover are modulated by the anion. mdpi.com For example, complexes with sulfate (B86663) (SO₄²⁻), bromide (Br⁻), and perrhenate (B82622) (ReO₄⁻) anions show incomplete spin transitions within the studied temperature range. In contrast, the use of closo-borate anions, specifically decaborate ([B₁₀H₁₀]²⁻) and dodecaborate (B577226) ([B₁₂H₁₂]²⁻), leads to complexes that exhibit a complete spin crossover. mdpi.com This highlights the significant role of the outer-sphere environment in influencing the ligand field strength around the Fe(II) center, thereby tuning the SCO behavior.

The choice of the metal ion itself is also a fundamental design consideration. While iron(II) complexes with L are prime candidates for SCO materials, copper(II) complexes with a closely related ligand, 2,6-di(1H-imidazol-2-yl)pyridine, have been shown to exhibit ferromagnetic interactions between adjacent metal centers. researchgate.net This demonstrates that by simply changing the metal ion from Fe(II) to Cu(II), the magnetic properties of the resulting material can be shifted from spin-state switching to cooperative magnetic ordering.

Table 1: Influence of Metal Ion and Counter-Anion on Magnetic Properties of this compound-based Complexes

| Metal Ion | Counter-Anion | Observed Magnetic Property | Reference |

| Fe(II) | SO₄²⁻ | Incomplete high-temperature spin crossover | mdpi.com |

| Fe(II) | Br⁻ | Incomplete high-temperature spin crossover | mdpi.com |

| Fe(II) | ReO₄⁻ | Incomplete high-temperature spin crossover | mdpi.com |

| Fe(II) | [B₁₀H₁₀]²⁻ | Complete high-temperature spin crossover | mdpi.com |

| Fe(II) | [B₁₂H₁₂]²⁻ | Complete high-temperature spin crossover | mdpi.com |

| Cu(II) | - | Ferromagnetic interaction | researchgate.net |

Role of Ancillary Ligands in Structural Diversity and Property Tuning

The incorporation of ancillary ligands into coordination systems containing this compound or its derivatives is a powerful strategy to control the dimensionality and topology of the resulting coordination polymers, which in turn influences their properties. The use of multidentate organic linkers, such as dicarboxylic acids, can bridge metal centers that are coordinated to the primary ligand, leading to the formation of extended 1D, 2D, or 3D networks.

For instance, studies on coordination polymers constructed from a related ligand, 3,6-bis(benzimidazol-1-yl)pyridazine, in conjunction with various dicarboxylic acids, have revealed a remarkable structural diversity. nih.gov The geometry and connectivity of the dicarboxylic acid directly influence the final architecture of the coordination polymer. This principle is directly applicable to systems based on this compound. The choice of a linear dicarboxylic acid like terephthalic acid might favor the formation of 1D chains or 2D sheets, while a more angular dicarboxylic acid like isophthalic acid could lead to more complex, interpenetrated 3D frameworks.

The properties of these mixed-ligand systems are intrinsically linked to their structure. For example, the magnetic interactions between metal centers can be tuned by altering the bridging geometry and distance imposed by the ancillary dicarboxylate ligand. This can result in either antiferromagnetic or ferromagnetic coupling between the metal ions within the coordination polymer. nih.gov

Furthermore, the introduction of specific functionalities through the ancillary ligand can imbue the resulting MOF with desired properties. For example, incorporating a redox-active ancillary ligand could lead to electrocatalytically active materials. Similarly, using a chiral ancillary ligand could be a strategy to induce chirality in the final framework for applications in enantioselective separations or catalysis.

Table 2: Examples of Ancillary Ligands and Their Influence on the Structure and Properties of Related Coordination Polymers

| Primary Ligand | Ancillary Ligand | Metal Ion | Resulting Structure | Observed Property | Reference |

| 3,6-bis(benzimidazol-1-yl)pyridazine | Thiophene-2,5-dicarboxylic acid | Ni(II) | 3D | Antiferromagnetic | nih.gov |

| 3,6-bis(benzimidazol-1-yl)pyridazine | Isophthalic acid | Ni(II) | 2D | Ferromagnetic | nih.gov |

| 3,6-bis(benzimidazol-1-yl)pyridazine | Terephthalic acid | Ni(II) | 3D | Antiferromagnetic | nih.gov |

| 3,6-bis(benzimidazol-1-yl)pyridazine | Pyridine-2,6-dicarboxylic acid | Mn(II) | 1D Chain | Antiferromagnetic | nih.gov |

| 3,6-bis(benzimidazol-1-yl)pyridazine | Naphthalene-1,4-dicarboxylic acid | Mn(II) | 3D | Antiferromagnetic | nih.gov |

Control of Dimensionality and Topology through Synthesis Conditions

Beyond the selection of molecular building blocks, the conditions under which the self-assembly process occurs can also be manipulated to direct the final structure and properties of the coordination polymer. Factors such as solvent, temperature, and concentration can have a profound impact on the crystallization process and the resulting framework.

For example, in the case of a related ligand system, 2,6-bis(imidazol-1-yl)pyridine, solvothermal reactions in different solvents (hydrous vs. anhydrous DMF) led to the formation of different supramolecular isomers: a homochiral double-helical motif versus an achiral zigzag polymeric motif. nih.gov This demonstrates that the solvent can play a templating role, influencing the conformation of the ligand and guiding the assembly into a specific architecture. Such solvent-dependent structural transformations are a key design principle for achieving targeted topologies.

Moreover, the introduction of modulating agents, such as pyridine, during the synthesis of MOFs has been shown to induce structural reconfiguration. In one instance, the addition of pyridine to a reaction mixture led to a transformation from a 3D to a 2D MOF structure, which in turn enhanced its catalytic activity for the oxygen evolution reaction. rsc.org This highlights the potential for in-situ modification of the coordination environment to tune the dimensionality and, consequently, the functional properties of the material.

These design principles, encompassing the judicious selection of metal ions, counter-anions, and ancillary ligands, coupled with the careful control of synthesis conditions, provide a rich toolbox for the creation of novel coordination polymers and MOFs based on this compound with a wide range of tunable properties for various applications.

Advanced Characterization and Spectroscopic Investigations

Structural Elucidation Methodologies

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD)

X-ray diffraction techniques are fundamental in determining the precise solid-state structure of 2,6-Bis(1H-2-imidazolyl)pyridine and its metallic complexes. Single-crystal X-ray diffraction (SC-XRD), in particular, has been instrumental in revealing the coordination behavior of this versatile ligand.

Studies have shown that this compound typically acts as a tridentate N-donor ligand, coordinating to metal ions through the nitrogen atom of the central pyridine (B92270) ring and one nitrogen atom from each of the two imidazole (B134444) rings. researchgate.netmdpi.com This "pincer" type coordination is a recurring motif in its complexes with various transition metals, including iron(II) and copper(II). researchgate.netresearchgate.net For instance, in iron(II) complexes, two molecules of the ligand coordinate to the metal center, forming a distorted octahedral [FeN₆] core. mdpi.com

The analysis of a copper(II) complex, [Cu(H₂dimpy)Cl₂], where H₂dimpy is 2,6-di(1H-imidazol-2-yl)pyridine, confirmed a distorted square-pyramidal geometry around the copper ion. researchgate.net Similarly, the crystal structure of a ruthenium(II) complex with the related ligand 2,6-bis(1H-benzimidazol-2-yl)pyridine also shows a distorted octahedral environment with two tridentate ligands. nih.gov

Detailed crystallographic data, including space group and lattice parameters, have been reported for various derivatives and complexes. For example, 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine (PTD), a related compound, crystallizes in the orthorhombic space group Pbca. nih.gov

Interactive Table: Crystallographic Data for this compound Derivatives and Complexes

| Compound | Formula | Crystal System | Space Group | Key Geometric Feature | Reference |

| [Cu(H₂dimpy)Cl₂] | C₁₁H₉Cl₂CuN₅ | Triclinic | P-1 | Distorted square-pyramidal Cu(II) | researchgate.net |

| PTD | C₁₇H₂₁N₇O₂ | Orthorhombic | Pbca | Asymmetric unit with syn/anti triazole rings | nih.gov |

| Ru(bimpy)₂₂·3C₄H₁₀O | C₄₆H₄₂F₁₂N₁₀O₃P₂Ru | Orthorhombic | Pca2₁ | Distorted octahedral Ru(II) | nih.gov |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Coordination Environment Analysis

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy serves as a powerful tool for probing the local atomic environment around a specific element, particularly in non-crystalline materials or when single crystals are not available. This technique has been successfully applied to investigate the coordination sphere of iron in complexes with this compound.

EXAFS studies on various iron(II) complexes have corroborated the findings from X-ray diffraction, confirming the structure of the coordination core. nih.govbohrium.com The analysis of EXAFS data for compounds such as [FeL₂]SO₄·0.5H₂O and [FeL₂]Br₂·H₂O (where L = this compound) has been used to simulate the structure of the complexes in their low-spin state. nih.govbohrium.com These simulations consistently point to a distorted-octahedral FeN₆ coordination polyhedron, where two ligand molecules are bound to the iron(II) ion in a tridentate-cyclic fashion. mdpi.comnih.gov This information is crucial for understanding the properties of these complexes, especially those exhibiting spin crossover phenomena. researchgate.net

Spectroscopic Probes of Electronic Structure and Dynamics

UV-Visible (Diffuse Reflectance) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy, often performed in diffuse reflectance mode for solid samples, provides valuable information about the electronic transitions within the molecule and its complexes. For iron(II) complexes of this compound, this technique is particularly useful for studying the d-d electronic transitions of the metal center, which are sensitive to the ligand field strength and the spin state of the iron ion. nih.govbohrium.com

The diffuse reflectance spectra of low-spin (LS) iron(II) complexes with this ligand typically show characteristic absorption bands corresponding to the ¹A₁ → ¹T₁ and ¹A₁ → ¹T₂ transitions. mdpi.comnih.gov Based on the energies of these transitions, important ligand field parameters such as the crystal field splitting energy (ΔLS) and the Racah parameter (B) can be calculated. mdpi.comnih.gov The calculated values for ΔLS for several of these complexes fall within the range of 19,000 cm⁻¹ to 22,000 cm⁻¹, which is a condition often associated with the occurrence of spin crossover (SCO). nih.gov This confirms that this compound acts as a strong-field ligand. mdpi.comnih.gov In contrast, the spectra of high-spin (HS) complexes are expected to show a band for the ⁵T₂ → ⁵E transition, though this is not always observed. mdpi.com

Interactive Table: Electronic Transition Data for Iron(II) Complexes with this compound

| Complex Anion | ν(¹A₁ → ¹T₁) (cm⁻¹) | ν(¹A₁ → ¹T₂) (cm⁻¹) | ΔLS (cm⁻¹) | B (cm⁻¹) | Reference |

| B₁₀H₁₀²⁻ | ~13,500 | ~21,500 | ~20,200 | ~500 | mdpi.comnih.gov |

| B₁₂H₁₂²⁻ | ~13,600 | ~21,600 | ~20,300 | ~500 | mdpi.comnih.gov |

Infrared (IR) Spectroscopy for Vibrational Modes and Metal-Ligand Bond Changes

Infrared (IR) spectroscopy is a key technique for identifying the vibrational modes of a molecule. In the context of this compound and its complexes, IR spectra provide a fingerprint for the compound and reveal changes in vibrational frequencies upon coordination to a metal ion. nih.govbohrium.com These changes can offer insights into the nature of the metal-ligand bond.

The IR spectra of these complexes display characteristic bands associated with the stretching and bending vibrations of the pyridine and imidazole rings. nih.gov Upon complexation, shifts in the positions of certain vibrational bands, particularly those involving the C=N and C=C stretching modes of the heterocyclic rings, are observed. These shifts are indicative of the coordination of the nitrogen atoms to the metal center, which alters the electron distribution and bond strengths within the ligand framework. The analysis of these vibrational changes helps to confirm the coordination mode of the ligand. nih.gov

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is an exceptionally sensitive technique for studying iron-containing compounds, providing precise information about the oxidation state, spin state, and local environment of the iron nucleus. It has been extensively used to characterize iron(II) complexes with this compound and its derivatives, especially in the context of spin crossover (SCO) phenomena. researchgate.netnih.govbohrium.com

The Mössbauer spectra of these complexes are characterized by parameters such as the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is indicative of the oxidation state of the iron, with typical values for Fe(II) being observed in these compounds. researchgate.net The quadrupole splitting provides information about the symmetry of the electronic environment around the iron nucleus.

A key application of Mössbauer spectroscopy in this area is the monitoring of spin transitions. Low-spin (LS, S=0) and high-spin (HS, S=2) Fe(II) states have distinct Mössbauer parameters. For example, at room temperature, many of the studied complexes exist in the low-spin ¹A₁ state. researchgate.net However, upon heating, they can transition to the high-spin ⁵T₂ state, a change that is clearly reflected in the Mössbauer spectra. researchgate.net The technique allows for the quantitative determination of the fraction of HS and LS species at a given temperature, making it invaluable for studying the thermodynamics and kinetics of the spin crossover process. nih.gov

Interactive Table: Mössbauer Parameters for Iron(II) Complexes with 2,6-Bis(imidazol-2-yl)pyridine Derivatives (LS state)

| Ligand Derivative | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Reference |

| 2,6-bis(1H-imidazol-2-yl)pyridine (L¹) | ~0.36 | ~0.20 | researchgate.net |

| 2,6-(4,5-dimethyl-1H-imidazole-2-yl)pyridine (L²) | > L¹ by <0.02 | > L¹ by <0.1 | researchgate.net |

| 2,6-bis(1H-benzimidazole-2-yl)pyridine (L³) | Similar to L¹ | Similar to L¹ | researchgate.net |

Magnetic Characterization Methodologies

Static magnetic susceptibility measurements are a crucial technique for investigating the magnetic properties of coordination complexes of "this compound," particularly its iron(II) complexes, which are known to exhibit spin crossover (SCO) behavior. mdpi.combohrium.com This phenomenon involves a transition between a low-spin (LS) state and a high-spin (HS) state, which can be induced by changes in temperature, pressure, or light irradiation.

The magnetic properties of these complexes are typically studied by measuring the temperature dependence of the effective magnetic moment (µeff). For an iron(II) complex, the µeff value in the LS state (S=0) is close to 0 µB, while in the HS state (S=2) it is approximately 4.9 µB. The transition between these states is observed as a change in µeff as a function of temperature.

Several iron(II) complexes with "this compound" (L) have been synthesized and their magnetic properties investigated. mdpi.comnih.gov For example, complexes with the general formula [FeL₂]X₂ (where X is an anion like SO₄²⁻, Br⁻, ReO₄⁻, B₁₀H₁₀²⁻, or B₁₂H₁₂²⁻) all exhibit high-temperature spin crossover from a low-spin ¹A₁ state to a high-spin ⁵T₂ state. mdpi.combohrium.com The analysis of the µeff(T) dependence reveals that the temperature of the spin transition (Tc) is influenced by the counter-anion. For some of these complexes, a complete spin crossover is observed at temperatures up to 600 K. mdpi.com

Spin Crossover Temperatures for Selected Iron(II) Complexes of this compound

| Complex | Tc↑ (K) | Tc↓ (K) |

|---|---|---|

| [FeL₂]SO₄·0.5H₂O | 475 | 465 |

| FeL₂₂ | 430 | 420 |

| [FeL₂]B₁₀H₁₀·H₂O | 525 | 515 |

| [FeL₂]B₁₂H₁₂·1.5H₂O | 555 | 545 |

Tc↑ and Tc↓ represent the spin crossover temperatures upon heating and cooling, respectively. mdpi.com

Auxiliary Analytical Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the characterization of "this compound" and its metal complexes. It allows for the determination of the molecular weight of the compound and provides evidence for the formation of coordination complexes in solution.

For the free ligand, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass spectrometry (HRMS) of a related isomer, 2,6-di(1H-imidazol-1-yl)pyridine, showed an [M+H]⁺ ion at m/z 212.0936, which is in close agreement with the calculated value of 212.0931 for [C₁₁H₁₀N₅]⁺. rsc.org A similar analysis for "this compound" would provide a precise mass measurement, confirming its elemental composition.

When analyzing metal complexes, ESI-MS can identify the species present in solution, including the intact complex cation. For instance, in the analysis of a copper(II) complex with a similar ligand, ESI-MS was used to confirm the formation of the complex. rsc.org The technique is also invaluable for studying the stoichiometry of metal-ligand binding in solution. mdpi.com

Illustrative ESI-MS Data for an Isomer, 2,6-di(1H-imidazol-1-yl)pyridine

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₁H₁₀N₅]⁺ ([M+H]⁺) | 212.0931 | 212.0936 |

Data from a related isomer, 2,6-di(1H-imidazol-1-yl)pyridine, presented for illustrative purposes. rsc.org

Elemental microanalysis, commonly known as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of "this compound" or its complexes. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the correct composition of the compound. This technique is routinely used alongside spectroscopic methods to provide a comprehensive characterization of the material.

For several iron(II) complexes of "this compound," elemental analysis has been reported, confirming their stoichiometry, including the number of ligand molecules, counter-anions, and water molecules of crystallization. researchgate.net

Elemental Analysis Data for Selected Iron(II) Complexes of this compound (L)

| Complex | Calculated (%) | Found (%) |

|---|---|---|

| [FeL₂]SO₄·0.5H₂O | C, 45.3 | C, 46.2 |

| H, 3.3 | H, 3.5 | |

| N, 24.0 | N, 23.4 | |

| [FeL₂]Br₂·H₂O | C, 40.3 | C, 41.3 |

| H, 3.1 | H, 3.2 | |

| N, 21.3 | N, 21.0 | |

| FeL₂₂ | C, 27.0 | C, 27.5 |

| H, 1.9 | H, 2.2 | |

| N, 14.3 | N, 14.6 |

Source: A study on iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the electronic structure and reactivity of 2,6-bis(1H-2-imidazolyl)pyridine and its metal complexes. Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are used to optimize molecular geometries and analyze frontier molecular orbitals (HOMO and LUMO). scirp.orgresearchgate.net

The energy gap (Δℰ) between the HOMO and LUMO is a key indicator of a molecule's stability and reactivity. A larger energy gap suggests lower reactivity and higher stability, while a smaller gap indicates a higher likelihood of electron transfer and thus greater reactivity. scirp.org For instance, in a study of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, the calculated energy gaps ranged from 2.49 eV to 3.91 eV, indicating varying levels of reactivity among the compounds. scirp.org

DFT calculations have also been used to explore the reactivity of related systems. For example, in a study of 2,6-di(1H-imidazol-2-yl)phenols, DFT calculations helped to understand the order of reactivity in C-H bond activation and oxygen atom transfer reactions. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can elucidate electron transfer within the molecule, highlighting interactions between electron donors and acceptors and providing insights into the degree of conjugation. researchgate.net Molecular Electrostatic Potential (MEP) analysis helps to identify nucleophilic and electrophilic sites within the molecule. scirp.orgresearchgate.net

Quantum Chemical Modeling of Spin Crossover Phenomena

Iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine and its derivatives are particularly noted for exhibiting spin crossover (SCO) behavior, a phenomenon where the spin state of the central metal ion changes in response to external stimuli like temperature or pressure. bohrium.commdpi.comnih.gov Quantum chemical modeling plays a crucial role in understanding and predicting the SCO properties of these complexes. researchgate.net

These studies often focus on calculating the energy difference between the high-spin (HS) and low-spin (LS) states of the Fe(II) complexes. The coordination of two tridentate 2,6-bis(1H-imidazol-2-yl)pyridine ligands to an iron(II) ion creates a distorted octahedral FeN₆ coordination core. mdpi.com The change in spin state is associated with a significant change in the metal-donor interatomic distance, which can be around 0.2 Å for Fe(II) complexes. mdpi.com

Computational models can help to rationalize the influence of various factors on the SCO temperature (Tc), such as the nature of the counter-anion and the presence of solvent molecules of crystallization. bohrium.commdpi.com For example, studies have shown that for most iron(II) complexes with derivatives of 2,6-bis(1H-imidazol-2-yl)pyridine, a high-temperature one- or two-stage SCO from a low-spin (¹A₁) to a high-spin (⁵T₂) state is observed. nih.govmdpi.com

Prediction and Simulation of Spectroscopic Parameters (e.g., Mössbauer Nuclear Quadrupole Splittings)

Computational methods, particularly DFT, are employed to predict and simulate spectroscopic parameters, which are essential for characterizing the electronic and geometric structure of this compound complexes. One of the key spectroscopic techniques for studying iron-containing compounds is Mössbauer spectroscopy. nih.govresearchgate.net

DFT calculations can accurately predict Mössbauer hyperfine parameters, such as isomer shifts (δ) and quadrupole splittings (ΔEQ). researchgate.netnih.gov The choice of the exchange-correlation functional is critical for obtaining accurate results. For instance, studies on iron(II) phthalocyanine (B1677752) complexes have shown that while some functionals can predict isomer shifts well, specific functionals like MN12L are better at reproducing quadrupole splitting trends. researchgate.netnih.gov

These theoretical predictions are invaluable for interpreting experimental Mössbauer spectra. For example, simulations can help to determine the spin state of the iron center at different temperatures, which is crucial for understanding SCO behavior. researchgate.net The quadrupole splitting is particularly sensitive to the electronic environment of the iron nucleus and can be correlated with the population of the 3d orbitals, as revealed by NBO analysis. nih.gov

Theoretical Insights into Proton-Coupled Electron Transfer Processes

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological systems. Theoretical studies provide a framework for understanding the mechanisms of PCET reactions involving ligands like this compound. These studies often involve developing theoretical formulations to calculate reaction rates, kinetic isotope effects, and their dependence on pH and temperature. nih.gov

The imidazole (B134444) moieties in the ligand are capable of participating in proton transfer events. Theoretical models can distinguish between concerted and stepwise PCET pathways. In some cases, PCET can resemble a hydrogen atom transfer (HAT) when the electron and proton are transferred from the same donor. researchgate.netrsc.org The thermodynamics of such processes can be described by bond dissociation free energies (BDFEs). researchgate.netrsc.org For example, in ruthenium(II) complexes with related pyridylimidazole ligands, the N-H BDFE was found to decrease significantly in the excited state, making the complex a strong formal hydrogen atom donor. rsc.org

Calculating the vibronic coupling between reactant and product states is essential for determining the rates of nonadiabatic PCET reactions. nih.gov These theoretical approaches provide a foundation for understanding and predicting the behavior of these compounds in catalytic cycles that involve PCET.

Influence of Solvent Effects and Continuum Models in Computational Simulations

Solvent effects can significantly influence the structure, properties, and reactivity of molecules in solution. Computational simulations often incorporate continuum models, such as the Polarizable Continuum Model (PCM), to account for the bulk electrostatic effects of the solvent. researchgate.net

In the context of this compound and its complexes, solvent models are crucial for obtaining accurate predictions of properties that are sensitive to the dielectric environment. For highly charged species, such as metal complexes, solvent effects can be substantial, leading to changes in molecular geometry and vibrational frequencies. nih.gov For example, in studies of polyoxometalates, it was found that for highly charged anions, the inclusion of a solvent model led to a contraction of the cluster and an increase in the frequencies of certain stretching vibrations. nih.gov

Continuum models can also be coupled with quantum mechanical treatments of both electrons and select nuclei (e.g., the nuclear-electronic orbital approach) to explore how solvation influences nuclear polarization. researchgate.net This is particularly relevant for understanding proton transfer processes where the solvent can play a direct role in stabilizing charged intermediates.

Computational Analysis of Structure-Activity Relationships (SAR)

Computational analysis plays a vital role in establishing structure-activity relationships (SAR), which aim to correlate the chemical structure of a compound with its biological or chemical activity. For derivatives of this compound, computational methods can be used to predict properties relevant to their potential applications, for instance, as drug candidates. researchgate.net

By calculating various molecular descriptors, such as those included in Lipinski's rule of five (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors), it is possible to assess the "drug-likeness" of a compound and its potential for oral bioavailability. researchgate.net Furthermore, DFT calculations can provide insights into the reactivity and stability of different derivatives, helping to guide the design of new compounds with desired properties. scirp.org For example, by systematically modifying the substituents on the pyridine (B92270) or imidazole rings, it is possible to tune the electronic properties and, consequently, the activity of the molecule. This is exemplified in studies of other pyridine derivatives where modifications led to varying antimicrobial and antioxidant activities. nih.gov

Advanced Applications and Functional Materials Development

Catalysis Research

Complexes derived from 2,6-Bis(1H-2-imidazolyl)pyridine and its analogues are emerging as potent catalysts in several key areas of chemical transformation. The ligand's strong σ-donating ability and π-accepting properties, combined with the structural rigidity it imparts, are crucial for stabilizing catalytically active metal centers and influencing reaction pathways.

Copper-Mediated Polymerization Catalysis

The 2,6-di(1H-imidazol-2-yl)pyridine (H2dimpy) ligand has been identified as a promising alternative for copper-mediated catalysis, particularly in the realm of controlled/living radical polymerization (CRP). researchgate.net A copper(II) complex synthesized with this ligand has been characterized and tested for its efficacy in Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating polymers with well-defined architectures and low polydispersity. researchgate.net

In ATRP, the catalyst, typically a copper(I) complex, reversibly activates a dormant alkyl halide initiator to generate a radical that propagates the polymerization. The equilibrium between the active (radical) and dormant species is key to controlling the process. The structure of the ligand complexed to the copper center is critical in modulating this equilibrium. For instance, studies on related 2,2′:6′,2″-terpyridine (tpy) ligands have shown that unsubstituted ligands can lead to uncontrolled reactions, whereas functionalized ligands can achieve controlled polymerization of monomers like styrene (B11656) and methyl acrylate, yielding polymers with molecular weights that increase linearly with conversion and low polydispersities (Mw/Mn < 1.2). researchgate.net The H2dimpy ligand offers a different electronic and steric environment compared to tpy, presenting new opportunities for tuning catalyst activity and control in copper-mediated polymerizations. researchgate.net

Catalytic Electrochemical Reduction of Carbon Dioxide (CO₂)

The electrochemical reduction of carbon dioxide (CO₂) into value-added fuels and chemical feedstocks is a critical area of sustainable energy research. Rhenium(I) complexes incorporating pyridyl imidazole-based ligands have demonstrated significant activity as catalysts for this transformation. nih.govacs.org While many catalysts, such as the benchmark [Re(bpy)(CO)₃Br] (where bpy is 2,2'-bipyridine), typically reduce CO₂ to carbon monoxide (CO), a series of Re(I) pyridyl imidazole (B134444) complexes have shown a remarkable selectivity for the production of formic acid (HCO₂H). nih.govacs.org

Research into a series of these catalysts, featuring donor-π (D-π), acceptor-π (A-π), and simple π-conjugated systems, has revealed the profound impact of ligand electronics on catalytic rates and product selectivity. nih.gov In photocatalytic studies using [Ru(bpy)₃]²⁺ as a photosensitizer and 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]-imidazoline (BIH) as a sacrificial electron donor, the complex with an acceptor-π pendant group (RC4) significantly outperformed others. nih.govacs.org This catalyst achieved a turnover number (TON) of 844 for formic acid production with an 86% carbon selectivity. nih.gov In contrast, the standard Re(bpy)(CO)₃Br catalyst produced no formic acid under identical conditions. nih.govacs.org These imidazole-pyridine complexes can also function as catalysts without an external photosensitizer, although their performance is reduced. nih.govacs.org

The key to this alternative reaction pathway lies in the ability of the pyridyl-imidazole ligand to influence the intermediates of the CO₂ reduction process. The results suggest that the ligand scaffold can be systematically modified to tune reduction potentials and steer the reaction towards specific products, a significant advantage in designing catalysts for targeted chemical synthesis from CO₂. acs.org

| Catalyst | Ligand Type | Product | Turnover Number (TON) | Carbon Selectivity (%) |

| RC4 | Acceptor-π (A-π) | Formic Acid (HCO₂H) | 844 | 86 |

| RC2 | π-bridge | Formic Acid (HCO₂H) | 280 | ~80 |

| RC5 | Donor-π (D-π) | Formic Acid (HCO₂H) | 275 | ~78 |

| Re(bpy)CO₃Br | Bipyridine | Carbon Monoxide (CO) | - | 0 (for HCO₂H) |

Table 1: Performance of various Rhenium(I) catalysts in the photocatalytic reduction of CO₂. Data sourced from studies using [Ru(bpy)₃]²⁺ as a photosensitizer and BIH as a sacrificial electron donor. nih.gov

Emerging Applications in Homogeneous and Heterogeneous Catalytic Systems

The imidazole-pyridine framework is a foundational element in the development of both homogeneous and heterogeneous catalysts for various organic transformations. nih.gov While homogeneous catalysts (dissolved in the reaction medium) offer high activity and selectivity, heterogeneous catalysts (in a different phase from the reactants) are prized for their ease of separation and reusability. acs.orgnih.gov

In the realm of homogeneous catalysis, copper complexes featuring substituted pyridine (B92270) and imidazole ligands have been developed for cascade reactions, such as the aerobic oxidative synthesis of imidazo[1,5-a]pyridines from pyridotriazoles and benzylamines. acs.org These reactions proceed through a series of steps, including the formation of a copper-carbene intermediate, all facilitated by the catalyst in the solution phase. acs.org

From a heterogeneous catalysis perspective, palladium nanoaggregates supported on an alumina (B75360) matrix have been successfully employed for the acceptorless dehydrogenative condensation of ureas and 1,2-diols to produce imidazolones. acs.org This demonstrates how the fundamental chemical properties of imidazole-containing structures are relevant in solid-state catalyst design. acs.org Furthermore, palladium-catalyzed intramolecular C–H arylation of pyridine derivatives is a powerful method for constructing complex, fused nitrogen-containing heterocycles, which are valuable in materials science and medicinal chemistry. nih.gov The use of phosphine (B1218219) ligands is often crucial to improve the yield of these cyclization reactions. nih.gov

Molecular and Supramolecular Electronics

The ability of this compound to form well-defined coordination complexes with specific electronic and magnetic properties makes it a prime candidate for building blocks in molecular-scale electronic devices. These applications leverage the precise control over the complex's geometry and the resulting metal-ligand interactions.

Components for Optoelectronic and Spintronic Devices

Iron(II) complexes synthesized with 2,6-bis(1H-imidazol-2-yl)pyridine are particularly noted for their potential in optoelectronic and spintronic devices. researchgate.net This potential stems from their ability to exhibit spin crossover (SCO), a phenomenon where the spin state of the central iron(II) ion can be switched between a low-spin (LS, S=0) and a high-spin (HS, S=2) state by external stimuli such as temperature, pressure, or light. researchgate.net

This transition is accompanied by significant changes in the physical properties of the complex, including its color, volume, and magnetic moment. researchgate.net The change in the metal-donor interatomic distance during the spin transition can be as large as 0.2 Å in Fe(II) complexes, a substantial structural change at the molecular level. researchgate.net These switchable properties are the basis for their application in molecular switches, data storage devices, and sensors. The 2,6-bis(1H-imidazol-2-yl)pyridine ligand is considered a "strong field" ligand, which is a prerequisite for observing SCO in iron(II) complexes. researchgate.net